molecular formula C11H8F2O4 B2956253 (Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one CAS No. 1322627-54-2

(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one

Cat. No. B2956253
M. Wt: 242.178
InChI Key: ROJXWCGRNGQAFA-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one, also known as DBHB, is a synthetic compound that has been recently developed for its potential applications in scientific research. DBHB belongs to the family of chalcone derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.

Scientific Research Applications

Photophysical Properties and Fluorescence Probing

The research into novel fluorescence probes for detecting reactive oxygen species (ROS) and distinguishing specific species highlights the potential application of compounds like (Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one. For instance, the development of fluorescence probes that can selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals, and reactive intermediates of peroxidase, demonstrates the compound's utility in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Luminescent Properties and Sensing Applications

The synthesis and characterization of luminescent zinc(II) complexes, including (Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one derivatives, reveal their promising applications in sensing and optical materials. These complexes exhibit broad visible photoluminescence, which can be utilized in designing new materials for organic light-emitting diodes (OLEDs) and other electroluminescent devices (Li et al., 2013).

Catalytic Applications and Organic Synthesis

Research on the catalytic activity of metal-organic frameworks (MOFs) incorporating compounds like (Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one for the photodegradation of organic dyes in water showcases the compound's potential in environmental remediation and green chemistry. The ability of these MOFs to act as efficient catalysts for degrading pollutants underlines their importance in developing sustainable chemical processes (Liu et al., 2016).

Antimicrobial Properties

The synthesis and in vitro evaluation of chalconeimine derivatives, including (Z)-1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(difluoromethoxy)-3-hydroxyphenyl)prop-2-en-1-one hydrazone, as potential inhibitors against enzymes produced by S. aureus indicate the compound's relevance in developing new antibacterial agents. This underscores its potential in addressing microbial resistance and developing new therapeutics (Prithivirajan et al., 2019).

properties

IUPAC Name

(Z)-4-(1,3-benzodioxol-5-yl)-1,1-difluoro-4-hydroxybut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c12-11(13)8(15)4-7(14)6-1-2-9-10(3-6)17-5-16-9/h1-4,11,14H,5H2/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAWJZXBTQQTET-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC(=O)C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C/C(=O)C(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.